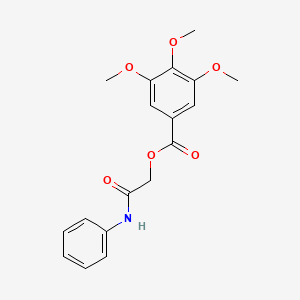

(2-苯胺基-2-氧代乙基) 3,4,5-三甲氧基苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

合成和生物活性

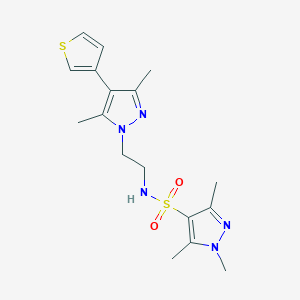

一类整合与(2-苯胺基-2-氧代乙基)3,4,5-三甲氧基苯甲酸酯相似的结构基序的化合物已经合成,在体外对癌细胞表现出显著的抗增殖活性。这些化合物与微管蛋白相互作用并影响细胞周期,突出了作为抗有丝分裂剂的潜在临床应用。特别是,衍生物3c在体内表现出与已知的抗有丝分裂药物相当的抗肿瘤活性,表明其在癌症治疗中具有临床应用潜力(Romagnoli et al., 2014)。

化学合成和材料科学

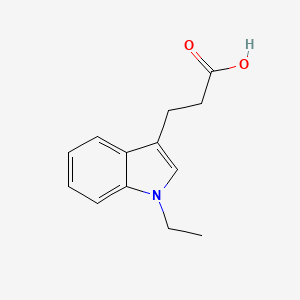

已经开发出相关分子的高效合成途径,重点关注合成过程中的区域选择性。这些方法能够创造出在材料科学和药物化学中具有潜在应用的新型化合物。例如,罗丁霉素A衍生物的合成展示了此类分子在探索生物活性和材料特性中的复杂化学和实用性(Atia et al., 2017)。

聚合物和导电材料

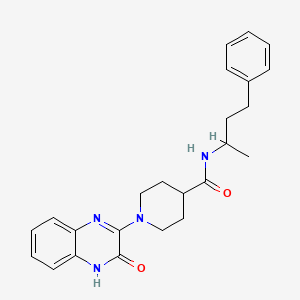

对源自氨基苯甲酸的导电聚合物进行的研究突出了此类化合物在开发具有电子应用的新材料中的作用。这些研究已经深入了解了氨基苯甲酸的电化学聚合,为开发在各种电子设备中具有潜在用途的导电聚合物做出了贡献(Thiemann & Brett, 2001)。

催化和化学转化

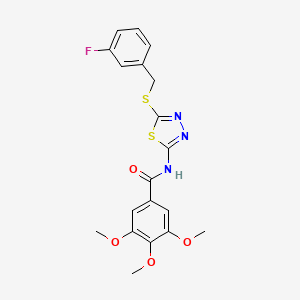

对用于胂酮和肟形成的有机催化剂的研究表明,(2-苯胺基-2-氧代乙基)3,4,5-三甲氧基苯甲酸酯的衍生物可以作为优异的催化剂。这些发现对于化学和生物学中的分子缀合策略至关重要,为胂酮/肟的形成提供了一种更有效的方法,这对于连接、附着和生物缀合应用至关重要(Crisalli & Kool, 2013)。

安全和危害

作用机制

Mode of Action

It is suggested that the compound interacts with lipid bilayers, specifically anionic phospholipids . The amphiphilic nature of the molecule suggests that the membrane could be a potential site of action .

Biochemical Pathways

The compound is thought to interact with anionic phospholipids, minor components of the membrane that possess singular physical and biochemical properties . It is suggested that the compound embeds into the phosphatidylserine bilayers, perturbing the thermotropic gel to liquid crystalline phase transition . In the gel phase, the compound promotes the formation of interdigitation, and in the liquid crystalline phase, it decreases the bilayer thickness and increases the hydrogen bonding pattern of the interfacial region of the bilayer .

Result of Action

The compound is thought to produce structural changes in phosphatidylserine bilayers that could affect the functioning of the membrane . These changes include promoting the formation of interdigitation in the gel phase and decreasing the bilayer thickness in the liquid crystalline phase .

Action Environment

The action of (2-Anilino-2-oxoethyl) 3,4,5-trimethoxybenzoate is likely influenced by the environment of the lipid bilayers with which it interacts . .

属性

IUPAC Name |

(2-anilino-2-oxoethyl) 3,4,5-trimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO6/c1-22-14-9-12(10-15(23-2)17(14)24-3)18(21)25-11-16(20)19-13-7-5-4-6-8-13/h4-10H,11H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQOHTJQSFQBNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Anilino-2-oxoethyl) 3,4,5-trimethoxybenzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(2-furylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2763417.png)

![5-[[[2-methyl-5-[[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoyl]amino]phenyl]methyl]amino]-1H-pyrrolo[2,3-b]pyridine-2-carboxylicacid,methylester](/img/structure/B2763426.png)

![3-Methyl-6-[4-[2-(4-oxopyrido[2,3-d]pyrimidin-3-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2763427.png)

![1-(2-methylbenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2763434.png)

![2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride](/img/no-structure.png)